molecular formula C12H18O B183560 4-tert-Butyl-3-methylanisole CAS No. 31268-79-8

4-tert-Butyl-3-methylanisole

Cat. No.: B183560
CAS No.: 31268-79-8
M. Wt: 178.27 g/mol
InChI Key: ZNQXIHJPCUGNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-3-methylanisole, with the CAS Number 31268-79-8 and molecular formula C12H18O, is a specialty organic compound of interest in chemical research and development . This compound serves as a valuable chemical intermediate and precursor in synthetic chemistry. Its structure makes it a candidate for electrophilic aromatic substitution reactions, and it is notably referenced in synthetic pathways for complex molecules, including the synthesis of Musk Ambrette, a nitrated aromatic compound . For researchers in material science, this compound can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, which can be adapted for fast UPLC applications or mass spectrometry by replacing phosphoric acid with formic acid . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31268-79-8

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-tert-butyl-4-methoxy-2-methylbenzene

InChI

InChI=1S/C12H18O/c1-9-8-10(13-5)6-7-11(9)12(2,3)4/h6-8H,1-5H3

InChI Key

ZNQXIHJPCUGNJF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)C(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C)(C)C

Other CAS No.

31268-79-8

Origin of Product

United States

Synthesis and Advanced Synthetic Methodologies for 4 Tert Butyl 3 Methylanisole

Classical Synthetic Routes and Optimization Studies

The traditional synthesis of 4-tert-butyl-3-methylanisole is primarily rooted in the step-wise functionalization of simpler aromatic precursors. These methods, centered around Friedel-Crafts alkylation and etherification, have been the subject of extensive optimization studies to improve yields and regioselectivity.

Alkylation and Methylation Strategies from Precursor Compounds

A primary route to this compound begins with the alkylation of m-cresol (B1676322). This process introduces the bulky tert-butyl group onto the phenol (B47542) ring. The subsequent step involves the methylation of the hydroxyl group to form the final anisole (B1667542) product.

The key step, the tert-butylation of m-cresol, is a classic Friedel-Crafts alkylation reaction. Various alkylating agents can be used, including tert-butyl alcohol, tert-butyl chloride, and isobutylene. The choice of catalyst and reaction conditions is crucial for directing the substitution to the desired position and minimizing the formation of isomers and poly-alkylated byproducts. researchgate.netmdpi.com For instance, studies on the alkylation of m-cresol with isopropyl alcohol have shown that reaction parameters such as catalyst amount, reactant mole ratios, and temperature are the main factors controlling reactivity and selectivity. researchgate.netsemanticscholar.org

Once 4-tert-butyl-3-methylphenol (B1678311) is synthesized, the final step is the methylation of the phenolic hydroxyl group. This is a standard etherification reaction, often accomplished using reagents like dimethyl sulfate (B86663) or a methyl halide in the presence of a base. prepchem.com For example, p-cresol (B1678582) is methylated by refluxing with dimethyl carbonate, potassium carbonate, and tetrabutylammonium (B224687) bromide as a phase transfer catalyst, achieving a near-quantitative yield. chemicalbook.com

An alternative classical pathway involves reversing the order of reactions: first methylating m-cresol to produce 3-methylanisole (B1663972), followed by Friedel-Crafts tert-butylation. researchgate.net The challenge in this route lies in controlling the regioselectivity of the tert-butylation on the 3-methylanisole ring, as the methoxy (B1213986) and methyl groups direct the incoming electrophile to different positions.

Derivatization from Anisole Analogues

Synthesizing this compound can also be achieved by modifying existing anisole structures. A common starting point is 3-methylanisole, which can undergo Friedel-Crafts alkylation to introduce the tert-butyl group. Acylation of 3-methylanisole has been studied with various reagents and solid acid catalysts, yielding both para- and ortho-substituted products depending on the conditions. researchgate.net

Another approach starts with 4-tert-butylanisole. This would require the introduction of a methyl group at the C-3 position. This is a more complex transformation, often involving multiple steps such as halogenation followed by a coupling reaction or a formylation/reduction sequence. The halogenation of anisole analogues using environmentally benign reagents like Fe(NO₃)₃·9H₂O with alkali metal halides has been developed, offering a route to functionalized intermediates that could be further elaborated. rsc.org For example, 3-methylanisole can be brominated on a gram scale with high yields. rsc.org These halogenated anisoles can then serve as precursors for introducing the methyl group via cross-coupling reactions.

Modern Catalytic Approaches in this compound Synthesis

Advances in catalysis have provided more efficient, selective, and environmentally friendly methods for synthesizing substituted aromatics like this compound. These modern approaches focus on the design and application of novel catalysts that overcome the limitations of classical methods.

Investigation of Lewis Acid and Brønsted Acid Catalysis

The Friedel-Crafts alkylation at the core of the synthesis of this compound is catalyzed by acids. Research has moved beyond traditional stoichiometric Lewis acids like AlCl₃, which are corrosive and generate significant waste, towards more sustainable catalytic systems. google.com

Lewis Acid Catalysis: Heterogeneous Lewis acid catalysts, such as zeolites and other solid acids, have been extensively investigated for phenol and cresol (B1669610) alkylation. mdpi.comcas.cz Zeolites like H-ZSM-5 and H-MCM-22 offer shape selectivity, which can enhance the yield of the desired isomer. cas.cz For the alkylation of m-cresol, sulfated zirconia supported on perlite (B1173460) has been shown to be an efficient and reusable catalyst, with its activity attributed to a combination of Brønsted and Lewis acidic sites. mdpi.com

Brønsted Acid Catalysis: Both homogeneous and heterogeneous Brønsted acids are effective catalysts. p-Toluenesulfonic acid has been used as a mild and less corrosive alternative to sulfuric acid for the alkylation of m-cresol. researchgate.net Solid Brønsted acid catalysts, such as strong acid resins, have been employed for the solvent-free alkylation of m-cresol, where the chemoselectivity between O-alkylation and C-alkylation can be controlled by adjusting reaction conditions. researchgate.netsemanticscholar.org

Synergistic Catalysis: Recent studies have explored the synergistic effects of using both Brønsted and Lewis acids. A dual system of iron(III) chloride (a Lewis acid) and a protic acid has been shown to be highly effective for the tert-butylation of phenols and anisoles using di-tert-butyl peroxide or tertiary alcohols as the alkylating agent. nih.govrsc.org This dual catalysis enhances the reactivity and allows for site-selective C-C bond formation under milder conditions. nih.govrsc.org

Table 1: Comparison of Catalytic Systems for the Alkylation of Cresols
Catalyst SystemReactantsKey FindingsReference
p-Toluenesulphonic acidm-Cresol, CyclopenteneMild catalyst, less corrosive, high yield of cyclopentyl m-cresol. researchgate.net
H-ZSM-5, H-MCM-22 Zeolitesm-Cresol, PropeneHigh selectivity to thymol (B1683141) (>90%) over H-ZSM-5. cas.cz
Strong acid resin (CT-151 DR)m-Cresol, Isopropyl alcoholSolvent-free conditions; selectivity controlled by reactant ratio and temperature. researchgate.netsemanticscholar.org
FeCl₃ / HCl (Dual Catalysis)Anisole, di-tert-butyl peroxideSynergistic effect enhances reactivity; 73% yield of 4-tert-butylanisole. nih.gov
Sulfated Zirconia on Perlite (SZP)Isomeric Cresols, tert-Butyl alcoholEfficient, reusable catalyst with both Brønsted and Lewis acid sites. mdpi.com

Transition Metal-Catalyzed Coupling Reactions in Synthesis (e.g., for Related Methoxyboronic Acids)

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful and versatile strategy for constructing C-C bonds in aromatic systems. mdpi.com While not a direct, single-step route to this compound, this methodology is highly relevant for synthesizing complex precursors, particularly substituted methoxyboronic acids. dntb.gov.ua

The general approach would involve coupling an aryl halide or sulfonate with an organoboron compound. For example, a Suzuki-Miyaura coupling could be envisioned between a boronic acid derivative of 3-methylanisole and a tert-butylating agent, or conversely, between 4-bromo-1-tert-butyl-2-methylbenzene and a methoxyboronic acid equivalent.

The synthesis of the necessary arylboronic acids is a key aspect of this strategy. Palladium-catalyzed methods have been developed for the direct synthesis of arylboronic acids from aryl chlorides. dntb.gov.ua Furthermore, transition metal catalysts, particularly those based on palladium and rhodium, are instrumental in coupling arylboronic acids with various partners to build the desired molecular framework. rsc.org These reactions are known for their high functional group tolerance and predictable regioselectivity, offering a modular and flexible approach to highly substituted aromatic compounds. mdpi.comnih.gov

Green Chemistry Principles in Synthetic Design and Implementation

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including fragrance ingredients like this compound. premiumbeautynews.comkaust.edu.sa The goal is to develop processes that are more sustainable, safer, and generate less waste. personalcaremagazine.comsobfragrance.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Heterogeneous Catalysts: Replacing corrosive and hazardous homogeneous catalysts like AlCl₃ and H₂SO₄ with solid acid catalysts such as zeolites, sulfated zirconia, or ion-exchange resins is a major advancement. mdpi.comgoogle.comcas.cz These catalysts are often less corrosive, easier to separate from the reaction mixture, and can be regenerated and reused, minimizing waste. mdpi.com

Solvent-Free Reactions: Performing reactions without a solvent, where possible, reduces waste and simplifies purification. The alkylation of m-cresol with isopropyl alcohol has been successfully demonstrated under solvent-free conditions using a strong acid resin catalyst. researchgate.netsemanticscholar.org

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed coupling reactions can be highly atom-economical.

Use of Safer Reagents and Solvents: There is a drive to replace toxic methylation agents with greener alternatives like dimethyl carbonate (DMC). google.com Anisole itself is considered a greener solvent alternative in some applications. researchgate.net The development of processes that use renewable feedstocks and biocatalysis also aligns with green chemistry principles. premiumbeautynews.comkaust.edu.sapersonalcaremagazine.com The International Fragrance Association (IFRA) has even developed a "Green Chemistry Compass" to guide manufacturers in designing more sustainable fragrance materials. sobfragrance.comperfumerflavorist.com

Table 2: Application of Green Chemistry Principles in Synthesis
Green PrincipleApplication in SynthesisExample/BenefitReference
CatalysisUse of solid acid catalysts (zeolites, resins, supported acids).Reduces corrosion and waste; catalyst is reusable. mdpi.comcas.cz
Prevention (Waste)Solvent-free reaction conditions.Eliminates solvent waste and simplifies product work-up. researchgate.netsemanticscholar.org
Safer Solvents & AuxiliariesUsing greener solvents like anisole or water.Reduces environmental impact and hazard profile. google.comresearchgate.net
Safer ChemistryReplacing hazardous reagents (e.g., using DMC for methylation).Improves safety and reduces toxicity of the process. google.com

Solvent-Free and Atom-Economical Processes

Traditional synthetic methods for substituted anisoles, such as Friedel-Crafts alkylation and acylation, often rely on stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, leading to significant waste generation. researchgate.netlbl.gov Modern approaches aim to overcome these limitations by designing solvent-free and atom-economical processes.

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov Solvent-free reactions, or solid-state reactions, reduce pollution, costs, and safety hazards associated with organic solvents. researchgate.net

One of the primary routes to anisole derivatives is the Friedel-Crafts reaction. Research has demonstrated that heterogeneous catalysts, such as zeolites and clays, can facilitate these reactions, often under solvent-free conditions. lbl.govacs.org For instance, the acylation of anisole with acetic anhydride (B1165640) has been shown to proceed with high selectivity and quantitative conversion using mordenite (B1173385) zeolite catalysts, avoiding the use of corrosive and difficult-to-separate conventional catalysts like AlCl₃. lbl.gov Similarly, graphene has been reported as a benign, metal-free catalyst for Friedel-Crafts alkylation reactions, promoting high yields and selectivity. numberanalytics.com

Another key reaction is the C-O bond formation to create the ether linkage. Palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) have been adapted for C-O bond formation. Efficient, solvent-free procedures for the C-O cross-coupling of (hetero)aryl halides with alcohols have been developed using specific palladium catalyst systems, offering a direct and cleaner route to aryl ethers. rsc.org

These principles can be directly applied to the synthesis of this compound. The tert-butylation of 3-methylanisole could be achieved using a solid acid catalyst, and the methylation of 4-tert-butyl-3-methylphenol can be performed using greener reagents, as detailed in the following section.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Anisole Derivatives

FeatureConventional Method (e.g., Friedel-Crafts)Green Alternative
Catalyst Stoichiometric AlCl₃, H₂SO₄ researchgate.netCatalytic zeolites, clays, metal-free catalysts acs.orgnumberanalytics.com
Solvent Chlorinated solvents, benzene (B151609) researchgate.netSolvent-free or green solvents (e.g., water, ionic liquids) researchgate.net
Atom Economy Low (due to stoichiometric catalyst and byproducts) nih.govHigh (catalytic process, fewer byproducts) nih.gov
Waste Large amounts of acidic, corrosive waste researchgate.netMinimal, recyclable catalyst lbl.gov
Safety Use of toxic and hazardous reagents and solvents researchgate.netReduced hazard profile, avoidance of toxic materials numberanalytics.com

Utilization of Sustainable Alkylating Agents (e.g., Dimethyl Carbonate)

The methylation step in the synthesis of anisole derivatives traditionally employs hazardous and toxic reagents such as dimethyl sulfate (DMS) or methyl halides. Current time information in Vanderburgh County, US.nih.gov These substances pose significant health and environmental risks. Dimethyl carbonate (DMC) has emerged as a superior, environmentally benign substitute for these compounds. nih.govnih.gov

DMC is a non-toxic, biodegradable reagent. Its primary advantage lies in its reaction mechanism; when methylating a phenol, the only byproduct is methanol (B129727), which can be recycled back into the production of DMC, and carbon dioxide. nih.gov This contrasts sharply with DMS, which produces stoichiometric amounts of inorganic salt waste. Current time information in Vanderburgh County, US.

The O-methylation of phenols with DMC can be carried out with high selectivity and yield. nih.govsciepublish.com The reaction is typically performed at elevated temperatures (160-200°C) in the presence of a basic catalyst, such as potassium carbonate (K₂CO₃), without the need for a solvent. sciepublish.com The use of phase-transfer catalysts can further enhance the reaction rate under continuous-flow conditions. Current time information in Vanderburgh County, US. Studies on the methylation of various phenols have shown near-quantitative conversion and high selectivity for the corresponding anisole. sciepublish.com

For the synthesis of this compound, the precursor 4-tert-butyl-3-methylphenol would be methylated using DMC. This approach avoids the toxic risks and waste disposal issues associated with traditional methylating agents, aligning with green chemistry principles.

Table 2: Efficiency of Dimethyl Carbonate (DMC) in O-Methylation of Phenols

Phenolic SubstrateCatalystTemperature (°C)Conversion (%)Anisole Selectivity (%)Reference
PhenolCsNO₃20098.199.2 sciepublish.com
PhenolK₂CO₃ / PEG 6000180~100100 nih.gov
p-CresolK₂CO₃ / PEG 1000160-200~100~100 Current time information in Vanderburgh County, US.

Biotechnological and Engineered Metabolic Pathways for Related Aromatic Molecules

While the direct microbial synthesis of a complex, non-natural molecule like this compound is not established, the field of metabolic engineering offers a promising future route. Scientists can reprogram microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce a vast array of aromatic compounds from simple renewable feedstocks like glucose. nih.govfrontiersin.orgnih.gov

The core of this technology lies in modifying the native metabolic pathways of the microbe. Most aromatic compounds in nature are derived from the shikimate pathway, which produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govfrontiersin.org By introducing heterologous (from other species) or synthetic genes and deactivating competing metabolic pathways, microbial cell factories can be engineered to accumulate specific precursors and convert them into valuable target molecules, including non-natural ones. sciepublish.comfrontiersin.org

A key step in synthesizing this compound via a bio-route would be the production of its phenolic precursor. While the enzymatic tert-butylation of an aromatic ring is a significant challenge, pathways for producing simpler methylated phenols have been successfully engineered. For instance, a patent describes the engineering of S. cerevisiae to produce 3-methylanisole. google.com This was achieved by introducing genes for an orsellinic acid synthase (an aromatic polyketide synthase), a decarboxylase to produce m-cresol, and an O-methyltransferase (OOMT) to perform the final methylation step. google.com

Theoretically, a similar strategy could be developed for this compound. This would involve engineering a microbial host to produce 3-methylphenol (m-cresol) and then introducing a biocatalytic step for tert-butylation, or engineering a polyketide synthase pathway to directly assemble a precursor with the required substitution pattern. The final methylation could then be accomplished using an engineered O-methyltransferase, potentially in a whole-cell biocatalytic process. google.comthieme-connect.com

Continuous Flow Chemistry Applications for Efficient Production

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing for the synthesis of fine chemicals. nih.govrsc.org These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, easier automation, and improved scalability and product consistency. nih.govthieme-connect.com

This technology is highly applicable to the synthesis of this compound. Friedel-Crafts alkylations, which are often highly exothermic and difficult to control in batch reactors, can be managed safely and efficiently in a flow system. nih.govwiley.com Studies have demonstrated the use of packed-bed reactors containing heterogeneous catalysts (like montmorillonite (B579905) clay or zeolites) for the continuous Friedel-Crafts alkylation of aromatics with alcohols, showing high efficiency and catalyst durability. nih.govrsc.org For example, the alkylation of anisole with 1-adamantanol (B105290) has been successfully performed in a flow reactor, achieving a high yield in a residence time of just 5 minutes. wiley.com

Furthermore, the methylation of the phenolic precursor using dimethyl carbonate (DMC) is well-suited for a continuous-flow process. A continuous-flow methodology for the O-methylation of phenols with DMC has been reported using a continuously fed stirred tank reactor (CSTR) containing a catalytic bed, achieving nearly quantitative yields at atmospheric pressure. Current time information in Vanderburgh County, US. This setup allows for high throughput and straightforward product separation, making it an ideal platform for industrial-scale production. An electrochemical intramolecular Friedel-Crafts alkylation has also been successfully adapted to a continuous flow apparatus, highlighting the versatility of flow chemistry. acs.org

Chemical Reactivity and Reaction Mechanisms of 4 Tert Butyl 3 Methylanisole

Electrophilic Aromatic Substitution (EAS) Reactions

In 4-tert-butyl-3-methylanisole, the positions are not equivalent for electrophilic attack. The C2 position is ortho to the methoxy (B1213986) group but is sterically hindered by the adjacent methyl group at C3. The C6 position is also ortho to the methoxy group and is less sterically encumbered. The C5 position is meta to the methoxy group but ortho to the tert-butyl group, making it sterically hindered and electronically less favored. Therefore, electrophilic substitution is predicted to occur predominantly at the C6 position, with possible minor substitution at the C2 position.

Nitration Studies: Regioselectivity and Ipso-Substitution Phenomena

The nitration of activated aromatic compounds like substituted anisoles often yields a complex mixture of products due to the high reactivity of the substrates. For this compound, the directing effects of the methoxy group are paramount, favoring substitution at the C2 and C6 positions. However, the steric hindrance at C2 from the methyl group and at C5 from the tert-butyl group suggests that the C6 position is the most probable site for nitration.

A significant phenomenon in the nitration of highly alkylated aromatic compounds is ipso-substitution, where the incoming nitro group displaces a substituent already on the ring. researchgate.net In the case of this compound, ipso-attack could occur at the C4 position, leading to the displacement of the tert-butyl group. Studies on the nitration of p-tert-butyltoluene have shown the formation of both 1,2 and 1,4 adducts, highlighting the complexity of these reactions. researchgate.netresearchgate.net Nitration of other 4-substituted toluenes and anisoles in acetic anhydride (B1165640) often leads to the formation of nitronium acetate (B1210297) adducts. cdnsciencepub.com For instance, nitration of 3-chloro-4-methylanisole yields a mixture of nitro substitution products and a nitrocyclohexa-2,5-dienone, indicating ipso-attack at the methyl-bearing carbon. researchgate.netcdnsciencepub.com

Based on these precedents, the nitration of this compound would be expected to yield 6-nitro-4-tert-butyl-3-methylanisole as the major product. Concurrently, ipso-substitution at the C4 position could lead to the formation of 3-methyl-4-nitroanisole (B181090) and cleavage products from the tert-butyl cation.

Table 1: Predicted Products from the Nitration of this compound

Product Name Substitution Pattern Remarks
6-Nitro-4-tert-butyl-3-methylanisole Regular EAS at C6 Expected major product due to electronic activation and lower steric hindrance.
2-Nitro-4-tert-butyl-3-methylanisole Regular EAS at C2 Expected minor product due to steric hindrance from the adjacent methyl group.

Halogenation Reactions: Bromination and Chlorination Mechanisms

The halogenation of this compound follows the general principles of electrophilic aromatic substitution, with regioselectivity controlled by the activating methoxy group and steric factors.

Bromination: Research on the bromination of 3-methylanisole (B1663972) has shown that it can be a highly selective reaction. researchgate.net When 3-methylanisole is brominated, the major product is 4-bromo-3-methylanisole (B1266121). google.com This indicates a strong directing effect from the methoxy group to its para position. In this compound, this para position is blocked. Therefore, bromination will be directed to the ortho positions (C2 and C6). Due to the steric bulk of the tert-butyl group and the methyl group, the C6 position is the most accessible site for the bromine electrophile.

Chlorination: The chlorination of activated arenes can be achieved using various reagents, often with a Lewis acid catalyst like iron(III) chloride (FeCl₃). acs.orgcore.ac.uk Studies on the chlorination of anisole (B1667542) show a high preference for para-substitution. acs.orgcore.ac.uk Given that the para position in this compound is occupied, chlorination is expected to occur at the most sterically accessible and electronically activated site, which is C6. The mechanism involves the generation of a more potent electrophile from the chlorinating agent (e.g., Cl₂ or N-chlorosuccinimide) facilitated by the Lewis acid, followed by the standard EAS pathway.

Alkylation and Acylation Processes

Friedel-Crafts alkylation and acylation are classic EAS reactions that involve the reaction of an aromatic ring with an alkyl halide or an acyl halide/anhydride in the presence of a Lewis acid catalyst. nih.gov

Acylation: The acylation of anisole and 3-methylanisole has been shown to yield predominantly the para-substituted product. researchgate.net For this compound, the para position relative to the powerful methoxy director is blocked. Consequently, acylation will be forced to occur at an ortho position. Between the two ortho positions, C2 and C6, the C6 position is sterically more favorable for the approach of the bulky acylium ion intermediate (R-C≡O⁺). Therefore, the major product of a Friedel-Crafts acylation would be the 6-acyl derivative.

Alkylation: Friedel-Crafts alkylation follows similar regiochemical principles. The incoming electrophile (a carbocation or a polarized alkyl halide-Lewis acid complex) will preferentially attack the C6 position. However, a known complication of Friedel-Crafts alkylation is the potential for carbocation rearrangements in the electrophile and the possibility of polyalkylation, although the steric hindrance in this compound might mitigate the latter.

Nucleophilic Substitution Reactions and Reactant Utility

Aryl ethers like this compound are generally not reactive toward nucleophilic aromatic substitution (SₙAr). The SₙAr mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the methoxy group in this case) to stabilize the negatively charged Meisenheimer complex intermediate. The substrate this compound contains only electron-donating groups, which destabilize this intermediate, rendering the molecule inert to this reaction pathway.

The primary reaction involving nucleophiles is the cleavage of the ether bond. This is not a substitution on the aromatic ring itself but rather a substitution at the methyl carbon of the ether. Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can protonate the ether oxygen, making the methyl group susceptible to Sₙ2 attack by the halide ion, resulting in the formation of 4-tert-butyl-3-methylphenol (B1678311) and methyl halide.

Photochemical Transformations and Excited State Reactivity

Aromatic ethers can undergo unique transformations when exposed to ultraviolet light, proceeding through electronically excited states.

Photoinduced Cleavage Reactions in Aryl tert-Butyl Ethers

Studies on the photochemistry of substituted aryl tert-butyl ethers in methanol (B129727) have shown that the primary photochemical process is the cleavage of the ether bond. nih.govacs.org Upon irradiation, typically with 254 nm light, these ethers undergo homolytic cleavage of the aryl-oxygen bond from the singlet excited state. nih.govacs.org

This cleavage generates a phenoxy radical and a tert-butyl radical. In a solvent like methanol, the phenoxy radical can abstract a hydrogen atom to form the corresponding phenol (B47542), which is often the major product. nih.gov The reaction rate constants have been shown to correlate with Hammett sigma values, indicating sensitivity to substituent electronic effects. nih.gov

In addition to simple cleavage, photo-Fries rearrangement products can also be formed. nih.gov This involves the recombination of the radical pair at the ortho or para positions of the ring, leading to the formation of tert-butyl-substituted phenols. For this compound, this would involve cleavage to a 4-tert-butyl-3-methylphenoxy radical, which could then lead to the formation of other isomers if the tert-butyl group migrates.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-tert-butyl-3-methylphenol
6-Nitro-4-tert-butyl-3-methylanisole
2-Nitro-4-tert-butyl-3-methylanisole
3-Methyl-4-nitroanisole
4-bromo-3-methylanisole
Acetic anhydride
p-tert-Butyltoluene
3-chloro-4-methylanisole
Nitrocyclohexa-2,5-dienone
Iron(III) chloride
N-chlorosuccinimide
Hydrobromic acid
Hydroiodic acid
Methyl halide

Radical Intermediates and Reaction Pathways

Reactions involving this compound can proceed through radical intermediates, particularly under photochemical conditions. The cleavage of bonds, such as the aryl-oxygen bond in the methoxy group or C-H bonds at the benzylic position, can generate radical species. The mechanism for the photochemical cleavage of related aryl ethers, which serves as a model, points to the formation of radical pair intermediates. acs.org

For instance, in photolytic reactions, the molecule can absorb energy, leading to a homolytic cleavage and the formation of a radical pair, such as a phenoxy radical and a methyl radical, or a benzylic radical and a hydrogen radical. These intermediates are transient and exist within a "cage" of solvent molecules. acs.org The subsequent reaction pathway—whether the radicals recombine, react with the solvent, or escape the cage to react with other species—is influenced by factors like solvent viscosity and the stability of the radicals themselves. acs.org In the case of this compound, the presence of the tert-butyl group can sterically influence the stability and subsequent reactions of these radical intermediates.

Photo-Fries Rearrangement Products and Mechanistic Insights

The photo-Fries rearrangement is a well-established photochemical reaction for aryl esters, converting them into hydroxyaryl ketones via radical intermediates. sigmaaldrich.comthermofisher.cn While this compound itself is an ether, not an ester, its structural analogues in the form of phenolic esters would be susceptible to this rearrangement. The reaction is initiated by UV light, which causes homolytic cleavage of the ester's aryl-oxygen bond, generating an acyl radical and a phenoxy radical within a solvent cage. dss.go.th

These radical pairs can then recombine in several ways. Recombination at the ortho or para positions of the phenoxy radical, followed by tautomerization, yields the corresponding ortho- and para-hydroxyaryl ketones. The regioselectivity of the rearrangement (ortho vs. para substitution) is influenced by factors such as solvent and temperature. acs.org For a hypothetical ester precursor of this compound, the bulky tert-butyl group would likely exert significant steric hindrance, favoring rearrangement at the less hindered positions on the aromatic ring.

Table 1: Potential Products of Photo-Fries Rearrangement of a 4-tert-Butyl-3-methylphenyl Ester

Precursor Potential Product Position of Acyl Group
4-tert-Butyl-3-methylphenyl acetate 2-Acetyl-4-tert-butyl-5-methylphenol Ortho to hydroxyl

Carbon-Hydrogen (C-H) Bond Functionalization Studies

Direct functionalization of C-H bonds is a powerful tool in synthetic chemistry, and the C-H bonds in this compound offer multiple sites for such reactions. Studies on related molecules like 4-methylanisole (B47524) demonstrate the feasibility of selectively targeting the benzylic C-H bonds of the methyl group. rsc.orgacs.orgrsc.org

For example, photoredox catalysis has been employed for the dehydrogenative cross-coupling of alkylarenes. acs.org In a model system using 4-methylanisole, the benzylic C-H bond is activated to form a benzyl (B1604629) radical, which can then couple with various partners. acs.orgrsc.org Similarly, organo-photocatalytic oxidation using ambient air can convert the methyl group of 4-methylanisole into a carboxylic acid, yielding 4-methoxybenzoic acid in high yield. rsc.org The methoxy group itself also contains C-H bonds that can be functionalized, as seen in reactions of 3-methyl anisole which can produce diesters via functionalization at the methoxy position. unica.it The specific site of functionalization (benzylic, aromatic, or methoxy) can be controlled by the choice of catalyst and reaction conditions. unica.itacs.org

Cross-Coupling Reactions and Derivative Synthesis

Halogenated derivatives of this compound are valuable substrates for cross-coupling reactions, enabling the synthesis of more complex molecules.

Formation of Biphenyl (B1667301) Derivatives

Biphenyl structures are prevalent in many functional materials and pharmaceuticals. ontosight.airesearchgate.net A halogenated version of this compound, such as 4-bromo-3-methylanisole, can serve as a precursor for biphenyl synthesis. Palladium-catalyzed cross-coupling reactions, like the Suzuki or Stille coupling, are standard methods for this transformation. Research has shown that 4-bromo-3-methylanisole can be effectively used in coupling reactions. core.ac.ukcore.ac.uk The presence of the ortho-methyl substituent in 4-bromo-3-methylanisole has been noted to improve product-to-arene ratios in certain coupling contexts. core.ac.uk Nitration of related compounds like 4-methylanisole can also lead to the formation of biphenyl derivatives under specific conditions. researchgate.net

Coupling with Organometallic Reagents (e.g., Hiyama Couplings for Silyl Derivatives)

The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide, offering an alternative to boron- or tin-based reagents. sioc-journal.cn This methodology is applicable to the synthesis of derivatives from this compound. A silylated derivative of the anisole could be coupled with an aryl halide, or a halogenated derivative could be coupled with an organosilane. core.ac.uk

The Hiyama-Denmark coupling, a fluoride-free variant, is particularly useful as it is compatible with silyl-protecting groups and can be performed with silanols. organic-chemistry.org The electron-withdrawing nature of alkoxy groups on silicon facilitates the formation of silicate (B1173343) intermediates that are key to the Hiyama cross-coupling reaction. rsc.orgresearchgate.net This makes alkoxysilylated derivatives of this compound potentially valuable intermediates for further functionalization.

Oxidative and Reductive Transformations

The aromatic and alkyl groups of this compound are susceptible to both oxidation and reduction, leading to a range of transformed products.

Oxidative Transformations: The methyl group is a primary site for oxidation. As mentioned, catalytic oxidation of 4-methylanisole can convert the methyl group to a carboxylic acid. rsc.org Electrochemical methods have also been shown to be effective. For example, the electrochemical oxidation of lignin (B12514952) model compounds, which share structural motifs with this compound, can cleave C-C bonds and functionalize the aromatic ring. frontiersin.org In some cases, oxidation can lead to the formation of quinone-like structures. frontiersin.org

Reductive Transformations: The aromatic ring of this compound can be reduced under specific conditions. The Birch reduction is a classic method for the partial reduction of aromatic rings to form cyclohexadienes. A modified Birch-type reduction using lithium, ethylenediamine, and an alcohol in THF has been shown to be effective for reducing related aromatic ethers. acs.org The substitution pattern on the ring, including the electron-donating methoxy group and the alkyl substituents, would direct the regioselectivity of the reduction, yielding specific isomers of dihydro- or tetrahydro-anisole derivatives.

Table 2: Compound Names Mentioned

Compound Name
This compound
4-methoxybenzoic acid
4-bromo-3-methylanisole
2-Acetyl-4-tert-butyl-5-methylphenol
2-Acetyl-5-tert-butyl-4-methylphenol
4-tert-Butyl-3-methylphenyl acetate
3-methyl anisole
4-methylanisole

Advanced Spectroscopic and Analytical Characterization of 4 Tert Butyl 3 Methylanisole

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for separating 4-tert-butyl-3-methylanisole from reaction mixtures and for assessing its purity. These techniques exploit differences in the compound's physicochemical properties to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound. A common approach involves reversed-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

A validated method for the analysis of this compound utilizes a Newcrom R1 column, which is a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid to control the pH and improve peak shape. sielc.comsielc.com For applications requiring mass spectrometric detection (LC-MS), the phosphoric acid is replaced with a volatile acid like formic acid. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

ParameterValue
Column Newcrom R1, reverse-phase
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS)
Application Analytical and preparative separation

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

For faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) can be employed. UPLC systems use columns with smaller particle sizes (typically sub-2 µm) and can operate at higher pressures than traditional HPLC systems. This results in significantly reduced run times and improved resolution. The methods developed for HPLC can often be transferred to UPLC with appropriate adjustments to flow rate and gradient conditions. sielc.comsielc.com The use of smaller 3 µm particle columns is also an option for faster UPLC applications. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to determine the purity of this compound and to identify any volatile impurities. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification. The fragmentation patterns observed in the mass spectrum are unique to specific molecules and can be compared to spectral libraries for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. Key expected signals include those for the tert-butyl group, the methyl group, the methoxy (B1213986) group, and the aromatic protons. chemicalbook.comchemicalbook.com The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. hmdb.casapub.org The chemical shifts of the carbon signals indicate their electronic environment. For this compound, distinct signals are expected for the carbons of the tert-butyl group, the methyl group, the methoxy group, and the six carbons of the aromatic ring. Quaternary carbons (those not attached to any protons) typically show weaker signals.

Group¹H NMR Chemical Shift (ppm, approximate)¹³C NMR Chemical Shift (ppm, approximate)
tert-Butyl (CH₃)1.331
tert-Butyl (C)-34
Methyl (CH₃)2.216
Methoxy (OCH₃)3.855
Aromatic (CH)6.7-7.2110-135
Aromatic (C-O)-155-160
Aromatic (C-C(CH₃)₃)-140-145
Aromatic (C-CH₃)-125-130

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei. numberanalytics.comwalisongo.ac.idyoutube.come-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. numberanalytics.comresearchgate.net For this compound, COSY would show correlations between the aromatic protons that are ortho to each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. numberanalytics.comresearchgate.net It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons over two or three bonds. numberanalytics.comresearchgate.net HMBC is crucial for piecing together the molecular structure by showing connections between different functional groups. For instance, it can show a correlation between the protons of the methyl group and the aromatic carbons two and three bonds away.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. numberanalytics.comresearchgate.net NOESY can be used to confirm the spatial arrangement of the substituents on the aromatic ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structural features of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. The exact mass of this compound is 178.13600 Da. chemsrc.com HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, a critical capability for unambiguous identification. HRMS data for this compound is often acquired using techniques like electrospray ionization (ESI). rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and large molecules, although it can also be used for smaller, less polar compounds like this compound. libretexts.org In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion, [M+H]+. For this compound, this would correspond to an m/z value of approximately 179.14305. uni.lu The technique can also form other adducts, such as with sodium ([M+Na]+) or potassium ([M+K]+), which would appear at different m/z values. uni.lu ESI-MS is often coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion, providing valuable structural information. asianpubs.org The fragmentation patterns can reveal the loss of the tert-butyl group or other characteristic fragments. nih.gov

Table 1: Predicted ESI-MS Adducts and Collision Cross Sections for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]+ 179.14305 139.2
[M+Na]+ 201.12499 147.9
[M-H]- 177.12849 143.5
[M+NH4]+ 196.16959 160.4
[M+K]+ 217.09893 146.4
[M+H-H2O]+ 161.13303 134.4
[M+HCOO]- 223.13397 161.6
[M+CH3COO]- 237.14962 184.5

Data sourced from PubChemLite uni.lu

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental vibrational spectra. For the related compound 2-tert-butyl-5-methyl anisole (B1667542), DFT calculations have been used to investigate conformational isomers and their vibrational frequencies. nih.gov These computational approaches can aid in the precise assignment of observed spectral bands. nih.gov

Infrared spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage and the aromatic ring. For instance, anisole itself shows strong bands related to the methoxy group. chemicalbook.com

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and provides complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

Other Advanced Analytical Techniques for Comprehensive Characterization

A comprehensive characterization of this compound often involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be used to isolate and purify this compound. A reverse-phase (RP) HPLC method has been described for its analysis, using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable for preparative separations and suitable for pharmacokinetic studies. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly for the analysis of volatile and semi-volatile compounds. rsc.org In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on their mass spectra. This technique is widely used for identifying and quantifying aromatic compounds in various matrices. ontosight.ai

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for elucidating the detailed molecular structure. While specific NMR data for this compound was not found in the search results, the spectra of related compounds like 3-chloro-4-methylanisole have been thoroughly analyzed, allowing for the assignment of proton and carbon signals to specific positions on the aromatic ring and its substituents. cdnsciencepub.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-tert-butyl-5-methyl anisole
Anisole
3-chloro-4-methylanisole
Acetonitrile
Phosphoric acid

Computational Chemistry and Theoretical Studies on 4 Tert Butyl 3 Methylanisole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and three-dimensional geometry of 4-tert-Butyl-3-methylanisole. Methods like DFT with the B3LYP functional and basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to optimize the molecular structure and investigate its conformational space. nih.gov For anisole (B1667542) derivatives, a key geometric parameter is the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring, which can exist in conformers such as O-cis and O-trans. nih.gov

Calculations for the stable conformer of this compound would yield precise bond lengths, bond angles, and dihedral angles. The correlation between calculated and experimental parameters for similar molecules has been shown to be excellent, with correlation values (R²) often exceeding 0.98 for bond lengths and 0.99 for dihedral angles, confirming the high accuracy of these theoretical methods. scielo.org.za

A Molecular Electrostatic Potential (MEP) map can also be calculated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical and Electronic Parameters for this compound This table is illustrative, based on typical results from DFT calculations for analogous compounds.

ParameterPredicted Value/DescriptionMethod
Optimized Geometry DFT/B3LYP/6-311++G(d,p)
C-O (methoxy) Bond Length~1.36 Å
C-C (tert-butyl) Bond Length~1.55 Å
Methoxy Group OrientationO-cis or O-trans relative to the ring
Electronic Properties
HOMO EnergyNegative value (e.g., ~ -5.5 eV)DFT/B3LYP
LUMO EnergyNegative value (e.g., ~ -0.5 eV)DFT/B3LYP
HOMO-LUMO Gap~5.0 eV
NBO AnalysisShows hyperconjugative interactions stabilizing the structure.NBO
Molecular Electrostatic PotentialNegative potential (red) around the oxygen atom; positive potential (blue) around hydrogens.MEP

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is instrumental in mapping the potential reaction pathways for this compound, particularly in processes like electrophilic substitution, oxidation, or thermal decomposition. By performing DFT calculations, researchers can gain insights into the reaction mechanisms, identify intermediate structures, and locate the transition states connecting reactants, intermediates, and products. nih.govacs.org

For instance, in modeling the conversion of anisole derivatives, the process may originate from unimolecular decompositions that preserve the aromatic ring. nih.gov The Gibbs free energies of activation (ΔG‡) and reaction rate constants can be calculated for various proposed elementary steps. nih.gov This analysis helps determine the most favorable reaction pathway by identifying the one with the lowest activation energy barrier.

In reactions like C-H functionalization, computational studies can elucidate the role of catalysts and the nature of key intermediates, such as metal-nitrenoid species in amination reactions. acs.org Transition state analysis reveals the geometry of the activated complex and can confirm whether a reaction proceeds through a concerted or stepwise mechanism. For example, a concerted but asynchronous C-H insertion pathway has been supported by DFT studies for certain catalytic aminations. acs.org Automated reaction exploration tools can also be employed to discover a wide range of possible reaction pathways and their corresponding transition states in complex chemical systems like combustion. chemrxiv.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods allow for the accurate prediction of various spectroscopic properties of this compound, which is crucial for its identification and structural confirmation.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT (B3LYP). nih.govscielo.org.za The process involves calculating the isotropic magnetic shielding tensors for the molecule of interest. rsc.org The final chemical shifts are then determined by referencing these calculated shielding values to a standard compound like tetramethylsilane (B1202638) (TMS). scielo.org.zaoregonstate.edu The predicted spectra can be directly compared with experimental data for validation. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents illustrative values based on standard chemical shift ranges and GIAO calculations for similar structures.

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H6.7 - 7.2110 - 130
Methoxy (-OCH₃)~3.8~55
Methyl (-CH₃)~2.2~16
tert-Butyl (-C(CH₃)₃)~1.3~31 (quaternary C), ~34 (methyl C)

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies of this compound can be computed from first principles. acs.org After optimizing the molecular geometry, a frequency calculation is performed at the same level of theory (e.g., DFT/B3LYP). nih.gov This provides a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. scielo.org.za A detailed assignment of each vibrational mode, such as C-H stretching, O-CH₃ bending, and aromatic ring vibrations, can be made using Potential Energy Distribution (PED) analysis. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound This table is illustrative, based on typical frequency ranges for the specified functional groups.

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Ar-H
Aliphatic C-H Stretch3000 - 2850-CH₃, -C(CH₃)₃
Aromatic C=C Stretch1600 - 1450Benzene Ring
CH₃ Bending1465 - 1370-CH₃, -C(CH₃)₃
C-O-C Asymmetric Stretch1275 - 1200Ar-O-CH₃
C-O-C Symmetric Stretch1075 - 1020Ar-O-CH₃

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural features of a chemical with its properties, such as its environmental fate and toxicity. nih.gov For this compound, QSAR models can be used to predict key parameters required for environmental risk assessment without conducting extensive and costly experimental tests. umweltbundesamt.de

Open-source platforms like OPERA provide a suite of validated QSAR models for estimating physicochemical properties, environmental fate parameters, and toxicity endpoints. epa.gov Key environmental fate properties that can be predicted include:

Octanol-Water Partition Coefficient (log Kₒw): A measure of a chemical's hydrophobicity and a primary indicator for its bioaccumulation potential. Models like KOWWIN use fragment-based methods for this prediction. umweltbundesamt.de

Biodegradability: Models like BIOWIN predict the likelihood and rate of biodegradation in the environment, which is crucial for assessing the persistence of a substance. umweltbundesamt.de

Other Properties: Water solubility, vapor pressure, and Henry's Law constant can also be estimated, which are vital inputs for multimedia environmental models that simulate a chemical's distribution in air, water, and soil. science.gov

These predictive models are essential for screening chemicals for potential Persistent, Bioaccumulative, and Toxic (PBT) characteristics under regulatory frameworks like REACH. umweltbundesamt.de

Table 4: QSAR-Predicted Environmental Fate Parameters This table lists key parameters and the types of models used for their prediction.

ParameterDescriptionTypical QSAR Model
log KₒwPredicts potential for bioaccumulation.KOWWIN
BiodegradationPredicts if a chemical will degrade readily in the environment.BIOWIN
Water SolubilityDetermines concentration limits in aquatic systems.WSKOWWIN
Atmospheric Half-lifeEstimates persistence in the atmosphere.AOPWIN

Studies on Steric Hindrance and Electronic Effects on Reactivity

Theoretical studies can precisely quantify the influence of steric and electronic effects on the reactivity of this compound. The molecule possesses a strongly activating, ortho-, para-directing methoxy group, a weakly activating, ortho-, para-directing methyl group, and a bulky tert-butyl group. The interplay of these substituents dictates the regioselectivity of reactions like electrophilic aromatic substitution.

Electronic Effects: The methoxy group is the most powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it (C2, C4, and C6). The methyl group provides additional, weaker activation.

Steric Effects: The large tert-butyl group at C4 exerts significant steric hindrance. masterorganicchemistry.com This bulkiness effectively blocks or slows down attack at the adjacent C5 position. Similarly, it can hinder attack at the C6 position to some extent. The methyl group at C3 also contributes to steric crowding, particularly influencing the adjacent C2 and C4 positions and potentially creating a "buttressing effect" on the methoxy group, which can further hinder substitution at the neighboring C5 position. cdnsciencepub.com

In electrophilic aromatic substitution, the directing effects are dominated by the most activating substituent, which is the methoxy group. masterorganicchemistry.com However, the final product distribution is heavily modulated by sterics. Attack at the C6 position is electronically favored by the methoxy group (ortho) and not strongly disfavored by other electronics. Attack at the C2 position is also electronically favored (ortho to methoxy), but it is flanked by two substituents (methoxy and methyl), increasing steric hindrance. masterorganicchemistry.com Therefore, computational modeling of the transition states for electrophilic attack at each possible position would likely confirm that the least sterically hindered, electronically activated positions are the most probable sites of reaction. The bulky t-butyl group is well-known to significantly affect site-selectivity in various reactions by sterically shielding adjacent positions. acs.org

Excited State Dynamics and Photophysical Property Simulations

Computational methods are essential for exploring the behavior of this compound upon absorption of light. These simulations can predict its photophysical properties and map the dynamics of its excited states.

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic transition energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. scielo.org.zaresearchgate.net This allows for the prediction of the molecule's absorption profile.

To understand what happens after photoexcitation, researchers can simulate the dynamics of the excited state. This involves modeling the pathways for energy dissipation, which include fluorescence (light emission), intersystem crossing to a triplet state, and non-radiative decay or photochemical reaction. acs.org For substituted anisoles, studies have involved measuring fluorescence lifetimes over a range of temperatures and using the data to determine the rate constants and activation energies for both radiative and non-radiative decay processes from the excited singlet state. acs.org

More advanced simulations, such as excited-state molecular dynamics, can trace the trajectory of the molecule on the excited-state potential energy surface over time. rug.nl This can reveal complex processes like photochemical isomerization or bond cleavage, providing a qualitative and quantitative understanding of the molecule's photostability and photoreactivity. rug.nluva.es

Environmental Occurrence, Fate, and Remediation of 4 Tert Butyl 3 Methylanisole

Detection and Monitoring as a Contaminant of Emerging Environmental Concern (CoEEC)

Contaminants of emerging environmental concern (CoEECs) are substances that have been detected in the environment but whose risks to human health and the environment are not yet fully understood. ethernet.edu.et These are often unregulated anthropogenic chemicals found in trace concentrations in air, soil, and water. ethernet.edu.et The detection of 4-tert-Butyl-3-methylanisole in environmental samples is indicative of its entry into ecosystems, likely from various industrial and commercial sources.

Advanced analytical techniques are crucial for monitoring CoEECs like this compound. High-performance liquid chromatography (HPLC) is a viable method for its analysis. sielc.com For instance, a reverse-phase HPLC method using a mobile phase of acetonitrile (B52724), water, and phosphoric acid has been developed for its separation and analysis. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.com Furthermore, screening methods are being developed to detect a wide range of target and non-target contaminants, including industrial chemicals like this compound, in biological samples such as human blood and urine. bmuv.de

Environmental Degradation Pathways and Kinetics

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes.

Oxidative Degradation Mechanisms (e.g., Hydroxyl Radical Initiated Reactions)

Hydroxyl radicals (•OH) are highly reactive species that play a significant role in the atmospheric and aquatic degradation of organic pollutants. hristov.comresearchgate.net These radicals can initiate the breakdown of complex organic molecules through mechanisms such as hydrogen atom abstraction and electrophilic addition to aromatic rings. hristov.com While specific studies on the reaction of hydroxyl radicals with this compound are not widely available, the degradation of similar anisole (B1667542) derivatives suggests that this is a likely and important degradation pathway. For example, the thermal decomposition of hydroxy- and methoxy-substituted anisoles has been studied to understand their degradation mechanisms. acs.org Theoretical studies on the decomposition of related compounds like methyl tert-butyl ether (MTBE) induced by hydroxyl radicals have also been conducted, providing insights into potential degradation pathways. grafiati.com

Advanced Oxidation Processes (AOPs) for Water and Wastewater Treatment

Advanced Oxidation Processes (AOPs) are a set of water treatment technologies that rely on the generation of highly reactive hydroxyl radicals to oxidize and degrade a wide range of organic contaminants. researchgate.net These processes include ozonation (O3), O3/H2O2, and UV/H2O2, among others. hristov.comnih.gov AOPs have been shown to be effective in treating wastewater containing persistent organic pollutants. researchgate.net

For instance, the photo-Fenton process, an AOP that uses UV light, hydrogen peroxide, and iron salts, has been used to treat landfill leachate containing various organic pollutants. While direct studies on this compound are limited, the successful degradation of structurally related compounds like 4-tert-butylphenol (B1678320) and MTBE using AOPs suggests their potential applicability for its removal from contaminated water. afit.edu The efficiency of AOPs can be influenced by factors such as pH and the presence of radical scavengers like carbonate and bicarbonate ions. hristov.com

Microbial and Enzymatic Biodegradation Studies

The biodegradation of aromatic compounds by microorganisms is a key process in their environmental fate. While specific studies on the microbial degradation of this compound are scarce, research on related compounds provides valuable insights. For example, the biodegradation of MTBE has been studied under both aerobic and anaerobic conditions. bioline.org.brrutgers.eduepa.gov Some bacteria and fungi have been shown to degrade MTBE, often through cometabolism where the degradation occurs in the presence of another primary substrate. bioline.org.brepa.gov The initial step in the aerobic biodegradation of MTBE often involves a monooxygenase enzyme, leading to the formation of tert-butyl alcohol (TBA). bioline.org.br Similarly, the biotransformation of other anisole derivatives has been investigated, revealing enzymatic cleavage of the ether bond as a key degradation step. wiley.com The presence of a tert-butyl group, a highly branched alkyl group, can influence the rate and extent of biodegradation. curtin.edu.au

Bioaccumulation Potential and Environmental Mobility Assessment (e.g., Log Kow Determination)

The potential for a chemical to accumulate in living organisms and its mobility in the environment are critical aspects of its environmental risk assessment. The octanol-water partition coefficient (Log Kow or Log P) is a key parameter used to predict this behavior. umweltbundesamt.de A higher Log Kow value generally indicates a greater potential for bioaccumulation. ospar.org

Sorption and Transport Phenomena in Aquatic and Soil Systems

The movement of this compound through soil and aquatic environments is governed by sorption and transport processes. Sorption to soil organic matter and sediments can retard its movement, while its solubility in water will influence its transport in surface and groundwater. The compound's Log Kow suggests a tendency to partition to organic phases, which would include soil organic carbon and sediments. This partitioning behavior is a key factor in multimedia mass balance models used for chemical risk assessment. scholaris.ca The transport and fate of similar compounds like MTBE have been extensively studied, revealing that its high water solubility and low tendency to adsorb to soil contribute to its potential to contaminate groundwater. bioline.org.brwa.gov While this compound has a higher Log Kow than MTBE, its transport in the environment will still be a complex interplay between its physicochemical properties and the characteristics of the specific environmental system.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H18O lookchem.comuni.lu
Molecular Weight178.274 g/mol lookchem.com
Boiling Point242.6°C at 760 mmHg lookchem.com
Density0.907 g/cm³ lookchem.com
Vapor Pressure0.0523 mmHg at 25°C lookchem.com
XLogP33.8 lookchem.comuni.lu
LogP3.30110 lookchem.com

Remediation Technologies for Contaminated Media (e.g., Electron Beam Technology)

The remediation of media contaminated with persistent organic pollutants such as this compound is a significant environmental challenge. Various technologies, broadly categorized under Advanced Oxidation Processes (AOPs) and bioremediation, have been investigated for the degradation of similar and related compounds. These processes aim to transform the contaminant into less harmful substances.

Advanced Oxidation Processes are particularly promising for the treatment of recalcitrant organic substances dissolved or dispersed in aquatic media. ufrn.br They are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can effectively degrade a wide range of organic pollutants. ufrn.brkirj.ee AOPs can be employed as a preliminary treatment to reduce toxicity before a subsequent biological treatment, a strategy that can be economically advantageous. ufrn.br

Electron Beam Technology

One of the advanced remediation techniques is the use of high-energy electron beams (E-Beam). epa.gov This technology involves irradiating contaminated media with accelerated electrons, which can induce the degradation of complex organic molecules. nih.gov The process forms excited molecules that become reactive species like free radicals and ions, modifying the molecular structure of the target pollutant. nih.gov

Other Advanced Oxidation Processes (AOPs)

Several other AOPs have been applied to treat water contaminated with related compounds, such as phenols and ethers. These methods often involve the combination of strong oxidants with UV radiation or catalysts to generate hydroxyl radicals.

Ozone-Based Processes (O₃/H₂O₂): The combination of ozone (O₃) and hydrogen peroxide (H₂O₂) is an effective AOP. kirj.ee This process, sometimes called peroxone, generates hydroxyl radicals that can degrade complex organic molecules. kirj.ee The efficiency of this method depends on factors like the ozone dose, contact time, and the alkalinity of the water. kirj.ee Studies on MTBE have shown that its oxidation is primarily induced by the hydroxyl radical, following pseudo-first-order kinetics. nih.gov The rate of degradation can be limited by the ozone mass transfer, increasing with a higher ozone gas flow rate. nih.gov

Fenton and Photo-Fenton Processes: The Fenton process uses hydrogen peroxide in the presence of ferrous ions (Fe²⁺) as a catalyst to produce hydroxyl radicals. kirj.ee A variation of this is the photo-Fenton process, which incorporates UV light to enhance the production of radicals and the degradation of contaminants. This method has been studied for the treatment of landfill leachate, which contains a complex mixture of organic compounds. The effectiveness of the photo-Fenton process is influenced by the concentration of iron ions, the dosage of H₂O₂, and the pH of the medium. For instance, in the treatment of 4-tert-butylphenol, a related compound, various by-products were identified, including 6-tert-butyl-3-methylanisole, indicating the breakdown of the parent molecule.

UV/H₂O₂ and UV/TiO₂ Processes: Direct photolysis using UV radiation can decompose organic compounds that absorb light in the 200–300 nm range. kirj.ee This process is often enhanced by adding an oxidant like hydrogen peroxide (UV/H₂O₂) or a photocatalyst like titanium dioxide (TiO₂). kirj.ee In the UV/TiO₂ process, the catalyst, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. Studies on the degradation of 4-tert-butylphenol using Fe-doped TiO₂ catalysts showed high conversion rates, although mineralization to CO₂ and water was incomplete due to the formation of intermediate by-products.

The table below summarizes the findings from research on related compounds using various AOPs.

TechnologyTarget PollutantKey FindingsReference
Photo-Fenton Landfill LeachatePre-treatment to remove inorganic carbon significantly improved Total Carbon (TC) removal from 7.7% to 29%.
UV/TiO₂ 4-tert-butylphenolAchieved up to 97% conversion of the pollutant.
UV/Fe-TiO₂ 4-tert-butylphenolFe-doped catalysts achieved 92-93% conversion of the pollutant.
O₃/H₂O₂ Methyl tert-butyl ether (MTBE)Degradation follows pseudo-first-order kinetics; the rate constant varied from 2.0 x 10⁻³ to 5.4 x 10⁻³ s⁻¹. nih.gov

Bioremediation

Bioremediation is another key approach for environmental cleanup, utilizing microorganisms to break down contaminants. Lignin-modifying enzymes (LMEs), such as laccases and peroxidases, produced by various microbes, are known for their ability to oxidatively cleave a wide range of phenolic and non-phenolic compounds. unict.it While direct evidence for the bioremediation of this compound is scarce, the enzymatic systems that degrade complex aromatic structures like lignin (B12514952) are promising candidates. unict.it Enhanced bioremediation techniques have been successfully used to treat MTBE and other fuel components at contaminated sites. clu-in.org

Industrial and Niche Applications of 4 Tert Butyl 3 Methylanisole

Utilization as a Chemical Reactant and Intermediate in Organic Synthesis

4-tert-Butyl-3-methylanisole serves as a valuable intermediate in organic synthesis, a field focused on constructing complex molecules from simpler ones. Its aromatic ring, activated by the electron-donating methoxy (B1213986) group and substituted with sterically influencing tert-butyl and methyl groups, allows for a variety of chemical transformations.

One area of application is in the synthesis of more complex aromatic compounds. For instance, anisole (B1667542) derivatives with tert-butyl substituents are known to participate in reactions that form diarylmethanes. escholarship.org This suggests that this compound could be a precursor in the synthesis of specialized diarylmethane structures, which are important scaffolds in medicinal chemistry and materials science.

Furthermore, the nitration of substituted 4-methylanisoles has been studied, indicating that this compound can undergo electrophilic substitution reactions to introduce nitro groups onto the aromatic ring. cdnsciencepub.com Such nitrated products are often precursors to amines, which are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.

The synthesis of this compound itself can be achieved through the methylation of p-tert-butyl-m-cresol, highlighting its position as a derivative of phenolic compounds which are key industrial feedstocks.

Table 1: Reactivity of this compound as a Chemical Intermediate

Reaction Type Potential Products Significance of Products
Electrophilic Aromatic Substitution (e.g., Nitration) Nitrated this compound derivatives Intermediates for amines used in pharmaceuticals and dyes. cdnsciencepub.com

Applications in the Synthesis of Specialty Chemicals and Functional Materials

The unique substitution pattern of this compound makes it a candidate for the synthesis of various specialty chemicals and functional materials.

Anisole and its derivatives are established precursors in the dye and pigment industry. gunjalindustries.com They are utilized in the production of azo dyes and anthraquinone (B42736) dyes, serving as building blocks that can be chemically modified to create a wide range of colors. gunjalindustries.com Azo dyes, for example, are synthesized through a two-step process involving the creation of a diazonium salt from an aniline (B41778) derivative, which is then coupled with an aromatic compound. unb.ca Anisole derivatives can be used in this coupling step.

While direct evidence for the use of this compound in the synthesis of fluorane (B1243052) dyes is not prominent in the available literature, the general synthetic routes to such dyes often involve substituted aromatic compounds. The synthesis of various dyes often starts with fundamental reactions like sulfonation, halogenation, and amination on aromatic precursors. ifc.org Given that anisole derivatives are used in dye synthesis, it is plausible that this compound could be explored as a precursor for novel dyes with specific properties imparted by the tert-butyl and methyl groups, such as solubility and lightfastness.

In the field of polymer chemistry, anisole has been used as a solvent for polymerization reactions, such as the living polymerization of substituted acetylenes. kpi.uacmu.edu This suggests a potential role for this compound as a specialized solvent in certain polymerization processes, where its higher boiling point and different solvency characteristics compared to anisole might be advantageous.

Furthermore, polymers containing tert-butyl groups are of significant interest for a variety of applications. For example, poly(tert-butyl methacrylate) is a pH-responsive polymer with potential applications in drug delivery systems. google.com While this compound is not a monomer in this specific polymer, its structural motif is relevant to the synthesis of functional polymers. It could potentially be used as a comonomer or an additive to modify the properties of polymers. For instance, polymeric additives derived from acrylate (B77674) and acrylamide (B121943) monomers containing tert-butyl groups have been synthesized to improve the performance of lubricating oils. uobaghdad.edu.iq The incorporation of the this compound moiety could potentially impart desirable properties such as thermal stability or specific solubility characteristics to polymers.

Precursor for Dyes and Pigments (e.g., Fluorane Dyes from Related Anisoles)

Role in Wastewater Treatment Processes

The presence and fate of substituted phenols and their derivatives in wastewater are of significant environmental interest. Research has shown that during the photochemical treatment of wastewaters containing 4-tert-butylphenol (B1678320), a common industrial chemical, a variety of by-products are formed. Notably, one of the identified degradation products is 6-tert-butyl-3-methylanisole, an isomer of the subject compound. This finding is significant as it indicates that under advanced oxidation processes used for wastewater treatment, methylation of phenolic compounds can occur, leading to the formation of compounds like this compound.

While this positions this compound as a potential transformation product of pollutants in wastewater, there is also evidence of related compounds being actively used in treatment processes. For example, 2-tert-butyl-4,6-dinitro-5-methylanisole, a nitrated derivative, is used in wastewater treatment to inhibit bacterial growth. cymitquimica.com This suggests a potential biocidal or bacteriostatic role for certain substituted anisoles, which could be explored for this compound as well.

Table 2: this compound and Related Compounds in Wastewater Context

Compound Role in Wastewater Reference
6-tert-Butyl-3-methylanisole (Isomer) By-product of 4-tert-butylphenol degradation

Potential in Materials Science and Engineering

The field of materials science and engineering is constantly seeking new molecules with unique properties for advanced applications. While specific research on this compound in this area is not widely documented, the applications of related compounds provide strong indications of its potential.

For instance, tetra-tert-butylphthalocyanines, which are large macrocyclic compounds featuring tert-butyl groups, have been investigated as hole-transport materials in perovskite solar cells. mdpi.com The tert-butyl groups in these molecules can influence their solubility and packing in the solid state, which are crucial properties for device performance. This suggests that other molecules with tert-butyl substitutions, such as derivatives of this compound, could be explored for applications in organic electronics.

Future Research Directions and Emerging Opportunities for 4 Tert Butyl 3 Methylanisole

Development of Novel and Highly Selective Synthetic Methodologies

The synthesis of specifically substituted aromatic compounds like 4-tert-butyl-3-methylanisole often presents challenges in achieving high regioselectivity. Traditional methods like Friedel-Crafts alkylation and acylation can lead to mixtures of isomers, necessitating complex purification steps. Future research could focus on developing more precise and efficient synthetic routes.

The exploration of zeolite catalysts in electrophilic aromatic substitution reactions offers a promising avenue for achieving high para-regioselectivity. cardiff.ac.uk Studies on the acetylation of anisole (B1667542) have shown that catalysts like Hβ zeolite can significantly favor the formation of the para-isomer. cardiff.ac.uk Investigating the use of such shape-selective catalysts for the alkylation or acylation of 3-methylanisole (B1663972) could lead to a more direct and selective synthesis of the 4-tert-butyl derivative.

Furthermore, advancements in catalysis, such as the use of dual Brønsted/Lewis acid systems, could open new pathways. rsc.org For instance, a synergistic system of a protic acid and an iron catalyst has been shown to promote site-selective tert-butylation of electron-rich arenes. rsc.org Applying such methodologies to 3-methylanisole could provide a novel and efficient route to this compound. The development of environmentally benign and user-friendly synthetic methodologies is a continuous goal in organic chemistry. hbni.ac.in

Exploration of Undiscovered Reactivity in Complex Chemical Environments

The reactivity of this compound, particularly in complex chemical environments, remains largely unexplored. The interplay between the electron-donating methoxy (B1213986) group and the bulky tert-butyl group, along with the methyl group, can lead to unique reactivity patterns. The methoxy group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com However, the steric hindrance from the adjacent tert-butyl group would likely influence this directing effect.

Future studies could investigate the behavior of this compound in various reaction types, including:

Electrophilic Aromatic Substitution: A detailed study of nitration, halogenation, and acylation reactions could reveal the precise influence of the substituent combination on regioselectivity. cardiff.ac.ukumb.edu

C-H Bond Functionalization: Modern catalytic methods for the direct functionalization of C-H bonds could be applied to introduce new functional groups onto the aromatic ring or the alkyl substituents. nih.gov

O-Dealkylation: Cleavage of the methyl-oxygen bond is a common reaction for anisole derivatives and could be explored under various conditions to yield the corresponding phenol (B47542). researchgate.net

Oxidative Reactions: The response of the compound to various oxidizing agents could lead to the formation of interesting products, potentially involving the aromatic ring or the benzylic methyl group. nih.gov

Understanding these reactions is crucial for unlocking the potential of this compound as a building block in organic synthesis.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. researchgate.netmdpi.com For a molecule like this compound, these computational tools offer several exciting prospects.

Predicting Reaction Outcomes and Properties: ML models can be trained on vast datasets of chemical reactions to predict the products and yields of new reactions with high accuracy. researchgate.netnih.gov For this compound, AI could predict the outcomes of various electrophilic substitution or cross-coupling reactions, saving significant experimental time and resources. nih.gov Furthermore, ML can predict various molecular properties, such as bioavailability and aromaticity, based on the compound's structure. mdpi.comacs.org

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for complex molecules. computabio.comengineering.org.cn By inputting the structure of this compound, these programs could generate a variety of potential synthetic pathways, potentially highlighting more efficient or sustainable options than currently known methods.

Accelerating Discovery: The integration of AI with automated synthesis platforms can create a closed-loop system for the discovery and optimization of new reactions and molecules. mdpi.com This approach could be used to rapidly screen different catalysts and reaction conditions for the synthesis of this compound or to explore its reactivity in a high-throughput manner.

Sustainable Manufacturing Practices and Circular Economy Contributions

The chemical industry is increasingly focusing on sustainable manufacturing and the principles of a circular economy, which aims to minimize waste and maximize the use of resources. chemiehoch3.dehopaxfc.comdivaenvitec.comwhiterose.ac.ukcefic.org

Green Synthesis: Future research on the synthesis of this compound should prioritize the use of "green" solvents, catalysts, and reagents. mdpi.comresearchgate.netnih.gov This includes exploring solvent-free reaction conditions or using bio-based and less hazardous solvents. hbni.ac.inubc.ca The development of catalytic systems that can be easily recovered and reused would also contribute to a more sustainable process. cardiff.ac.uk

Circular Economy: In a circular economy, by-products from one process are utilized as raw materials for another. hopaxfc.com While the direct applications of this compound are not yet established, its synthesis and potential transformations could be integrated into a broader chemical value chain. For example, if it were a by-product of another process, finding a valuable use for it would align with circular economy principles. Conversely, designing its synthesis from renewable feedstocks would be a key contribution. whiterose.ac.uk The chemical industry is actively seeking to replace petrochemical primary raw materials with renewable alternatives. chemiehoch3.de

Advanced Characterization at the Molecular Level for Structure-Function Relationships

A thorough understanding of the relationship between the molecular structure of this compound and its physical and chemical properties is essential for unlocking its potential. Advanced characterization techniques can provide detailed insights at the molecular level.

Spectroscopic and Crystallographic Analysis: While basic spectral data exists, a more in-depth analysis using advanced NMR techniques could provide further details on the compound's conformation and electronic structure. cdnsciencepub.com If a crystalline form can be obtained, X-ray crystallography would provide the definitive solid-state structure, revealing bond lengths, bond angles, and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the electronic structure, predict spectroscopic properties, and investigate reaction mechanisms. nih.gov For this compound, DFT could be used to understand the steric and electronic effects of the substituents on the aromatic ring's reactivity and to calculate the energies of different conformations. researchgate.net

Collision Cross Section (CCS) Prediction: Ion mobility-mass spectrometry, coupled with computational prediction of Collision Cross Section (CCS) values, can provide information about the size and shape of the molecule in the gas phase. uni.lu This data can be valuable for identification and for understanding how the molecule interacts with other species.

By combining these advanced characterization methods, a comprehensive picture of the structure-function relationships for this compound can be developed, paving the way for its potential application in materials science, medicinal chemistry, or as a specialized chemical intermediate. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.